

# ONO-3805 vs. Finasteride: A Comparative Review for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | ONO-3805  |           |
| Cat. No.:            | B15577819 | Get Quote |

In the landscape of  $5\alpha$ -reductase inhibitors, both **ONO-3805** and finasteride have been subjects of scientific inquiry for their potential in managing androgen-dependent conditions. This guide provides a detailed comparison of their performance in research models, drawing upon available experimental data to inform researchers, scientists, and drug development professionals. While direct comparative studies are limited, this document synthesizes findings from independent research to offer a comprehensive overview.

#### Mechanism of Action: Targeting 5α-Reductase

Both **ONO-3805** and finasteride function by inhibiting the  $5\alpha$ -reductase enzyme, which is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.

**ONO-3805** is a non-steroidal  $5\alpha$ -reductase inhibitor.[1][2][3][4][5] Research has demonstrated its inhibitory effects in in vitro models, particularly in rat anterior pituitary cells.[5]

Finasteride, a synthetic steroid analog, is a competitive inhibitor of  $5\alpha$ -reductase, with selectivity for the type II and III isozymes.[6][7][8][9][10] Its action leads to a substantial decrease in DHT concentrations in target tissues.[6][7][8]

### In Vitro Efficacy: A Look at Inhibition Constants



The potency of these inhibitors can be compared through their inhibition constants (K<sub>i</sub>) and half-maximal inhibitory concentrations (IC<sub>50</sub>).

| Compound    | Model System                                   | Parameter | Value                     | Reference |
|-------------|------------------------------------------------|-----------|---------------------------|-----------|
| ONO-3805    | Rat Anterior<br>Pituitary Gland<br>Homogenates | Ki        | 3.9 x 10 <sup>-11</sup> M | [2]       |
| Finasteride | Rat Prostate<br>Microsomes                     | IC50      | 1.2 nM                    | [11]      |
| Finasteride | LNCaP cells                                    | IC50      | 0.73 μΜ                   | [5]       |

#### In Vivo Studies: Effects on Animal Models

While in vivo data for **ONO-3805** is not readily available in the public domain, finasteride has been extensively studied in various animal models, particularly for its effects on BPH.

**Finasteride in Canine Models of Benign Prostatic** 

**Hyperplasia** 

| Parameter                    | Animal Model                    | Treatment<br>Details                              | Results               | Reference |
|------------------------------|---------------------------------|---------------------------------------------------|-----------------------|-----------|
| Prostate Volume<br>Reduction | Dogs with BPH                   | 0.1-0.5<br>mg/kg/day, PO<br>for 16 weeks          | 43% mean<br>decrease  | [7][9]    |
| Serum DHT<br>Reduction       | Dogs with BPH                   | 0.1-0.5<br>mg/kg/day, PO<br>for 16 weeks          | 58% mean<br>decrease  | [7][9]    |
| Serum DHT<br>Reduction       | Sexually intact adult male dogs | 0.1, 0.25, and<br>0.5 mg/kg/day,<br>PO for 7 days | ~55% mean<br>decrease | [1]       |

## **Signaling Pathway and Experimental Workflow**



The following diagrams illustrate the mechanism of action of  $5\alpha$ -reductase inhibitors and a general workflow for evaluating their efficacy.



Click to download full resolution via product page

**Fig. 1:** Mechanism of Action of  $5\alpha$ -Reductase Inhibitors.





Click to download full resolution via product page

**Fig. 2:** General Experimental Workflow for Inhibitor Evaluation.

#### **Experimental Protocols**

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited research.

#### **5α-Reductase Inhibition Assay (In Vitro)**

Objective: To determine the inhibitory potential of a compound on the  $5\alpha$ -reductase enzyme.

General Procedure (adapted from Nagamoto et al., 1994 and others):[2][11]



- Enzyme Source Preparation: Homogenize tissue rich in 5α-reductase (e.g., rat prostate or anterior pituitary gland) in a suitable buffer. Centrifuge the homogenate to isolate the microsomal fraction containing the enzyme.
- Incubation: Incubate the enzyme preparation with a radiolabeled substrate (e.g., <sup>14</sup>C-testosterone) and a cofactor (NADPH) in the presence of varying concentrations of the inhibitor (ONO-3805 or finasteride) or a vehicle control.
- Reaction Termination and Steroid Extraction: Stop the reaction after a defined period and extract the steroids using an organic solvent.
- Analysis: Separate the substrate (testosterone) and the product (DHT) using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
- Quantification: Quantify the amount of radiolabeled DHT produced to determine the enzyme activity and calculate the inhibition percentage, IC<sub>50</sub>, or K<sub>i</sub> values.

#### Canine Benign Prostatic Hyperplasia Model (In Vivo)

Objective: To evaluate the efficacy of a compound in reducing prostate size and DHT levels in a clinically relevant animal model.

General Procedure (adapted from multiple studies):[1][7][9]

- Animal Selection: Use adult male dogs with naturally occurring BPH, confirmed by clinical examination and ultrasonography.
- Group Allocation: Randomly assign dogs to a treatment group (receiving the test compound, e.g., finasteride) or a placebo control group.
- Compound Administration: Administer the compound or placebo orally at a specified dose and frequency for a predetermined duration (e.g., several weeks).
- Monitoring:
  - Prostate Size: Measure prostate volume and/or diameter at baseline and at regular intervals throughout the study using ultrasonography.



- Hormone Levels: Collect blood samples at specified time points to measure serum concentrations of DHT and testosterone using radioimmunoassay (RIA) or other validated methods.
- Clinical Signs: Monitor for any changes in clinical signs associated with BPH and for any adverse effects.
- Data Analysis: Statistically compare the changes in prostate size and hormone levels between the treatment and control groups to determine the efficacy of the compound.

#### Conclusion

The available data indicates that both **ONO-3805** and finasteride are potent inhibitors of  $5\alpha$ -reductase. **ONO-3805** has demonstrated high potency in an in vitro setting using rat pituitary cells. Finasteride has shown significant efficacy in reducing prostate volume and serum DHT levels in in vivo canine models of BPH, which is consistent with its established clinical use.

A direct comparison of the in vivo efficacy of **ONO-3805** and finasteride is hampered by the lack of publicly available studies on **ONO-3805** in relevant animal models. Future research involving head-to-head comparisons of these two compounds in the same experimental models would be invaluable for a more definitive assessment of their relative performance. Researchers are encouraged to consider the differences in experimental systems when interpreting the data presented in this guide.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Effect of finasteride on serum concentrations of dihydrotestosterone and testosterone in three clinically normal sexually intact adult male dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor ONO-3805 -PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Spectrophotometric method for the assay of steroid 5α-reductase activity of rat liver and prostate microsomes PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract PMC [pmc.ncbi.nlm.nih.gov]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Effects of finasteride on size of the prostate gland and semen quality in dogs with benign prostatic hypertrophy PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stork: Significant role of 5 alpha-reductase on feedback effects of androgen in rat anterior pituitary cells demonstrated with a nonsteroidal 5 alpha-reductase inhibitor ONO-3805 [storkapp.me]
- 9. avmajournals.avma.org [avmajournals.avma.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [ONO-3805 vs. Finasteride: A Comparative Review for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15577819#ono-3805-versus-finasteride-in-research-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com